molecular formula C9H19NO2 B13423965 Methyl 3-(pentylamino)propanoate

Methyl 3-(pentylamino)propanoate

Cat. No.: B13423965
M. Wt: 173.25 g/mol
InChI Key: MGEWGNXYSMCYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(pentylamino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is notable for its unique structure, which includes a pentylamino group attached to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(pentylamino)propanoate can be synthesized through the esterification of propionic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve carboalkoxylation, where ethylene reacts with carbon monoxide and methanol in the presence of a catalyst like nickel carbonyl or palladium complexes . This method is efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pentylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces propionic acid and methanol.

    Reduction: Produces the corresponding alcohol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(pentylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(pentylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(pentylamino)propanoate is unique due to the presence of the pentylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-(pentylamino)propanoate

InChI

InChI=1S/C9H19NO2/c1-3-4-5-7-10-8-6-9(11)12-2/h10H,3-8H2,1-2H3

InChI Key

MGEWGNXYSMCYPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.